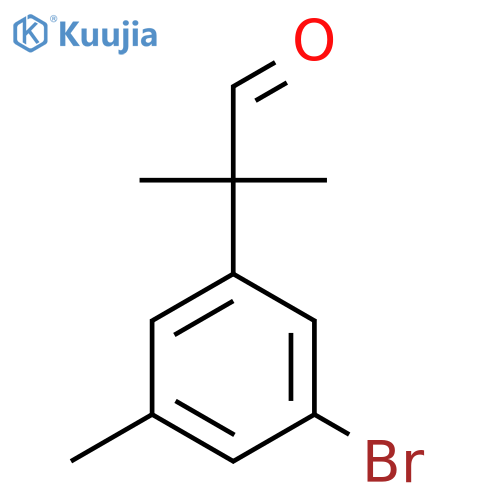

Cas no 2228321-06-8 (2-(3-bromo-5-methylphenyl)-2-methylpropanal)

2-(3-bromo-5-methylphenyl)-2-methylpropanal 化学的及び物理的性質

名前と識別子

-

- 2-(3-bromo-5-methylphenyl)-2-methylpropanal

- EN300-1921694

- 2228321-06-8

-

- インチ: 1S/C11H13BrO/c1-8-4-9(6-10(12)5-8)11(2,3)7-13/h4-7H,1-3H3

- InChIKey: XLWVEFWSOOKTAN-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C)C=C(C=1)C(C=O)(C)C

計算された属性

- せいみつぶんしりょう: 240.01498g/mol

- どういたいしつりょう: 240.01498g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

2-(3-bromo-5-methylphenyl)-2-methylpropanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1921694-0.25g |

2-(3-bromo-5-methylphenyl)-2-methylpropanal |

2228321-06-8 | 0.25g |

$1170.0 | 2023-09-17 | ||

| Enamine | EN300-1921694-5g |

2-(3-bromo-5-methylphenyl)-2-methylpropanal |

2228321-06-8 | 5g |

$3687.0 | 2023-09-17 | ||

| Enamine | EN300-1921694-10g |

2-(3-bromo-5-methylphenyl)-2-methylpropanal |

2228321-06-8 | 10g |

$5467.0 | 2023-09-17 | ||

| Enamine | EN300-1921694-5.0g |

2-(3-bromo-5-methylphenyl)-2-methylpropanal |

2228321-06-8 | 5g |

$3687.0 | 2023-06-02 | ||

| Enamine | EN300-1921694-1g |

2-(3-bromo-5-methylphenyl)-2-methylpropanal |

2228321-06-8 | 1g |

$1272.0 | 2023-09-17 | ||

| Enamine | EN300-1921694-2.5g |

2-(3-bromo-5-methylphenyl)-2-methylpropanal |

2228321-06-8 | 2.5g |

$2492.0 | 2023-09-17 | ||

| Enamine | EN300-1921694-0.1g |

2-(3-bromo-5-methylphenyl)-2-methylpropanal |

2228321-06-8 | 0.1g |

$1119.0 | 2023-09-17 | ||

| Enamine | EN300-1921694-0.05g |

2-(3-bromo-5-methylphenyl)-2-methylpropanal |

2228321-06-8 | 0.05g |

$1068.0 | 2023-09-17 | ||

| Enamine | EN300-1921694-1.0g |

2-(3-bromo-5-methylphenyl)-2-methylpropanal |

2228321-06-8 | 1g |

$1272.0 | 2023-06-02 | ||

| Enamine | EN300-1921694-10.0g |

2-(3-bromo-5-methylphenyl)-2-methylpropanal |

2228321-06-8 | 10g |

$5467.0 | 2023-06-02 |

2-(3-bromo-5-methylphenyl)-2-methylpropanal 関連文献

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

2-(3-bromo-5-methylphenyl)-2-methylpropanalに関する追加情報

Introduction to 2-(3-bromo-5-methylphenyl)-2-methylpropanal (CAS No. 2228321-06-8)

2-(3-bromo-5-methylphenyl)-2-methylpropanal, identified by the Chemical Abstracts Service Number (CAS No.) 2228321-06-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aldehyde derivative features a unique structural motif that has garnered attention for its potential applications in medicinal chemistry and synthetic biology. The presence of both bromine and methyl substituents on the aromatic ring, coupled with the aldehyde functional group, makes it a versatile intermediate for further chemical modifications.

The compound's molecular structure, characterized by a benzene ring substituted at the 3-position with a bromine atom and at the 5-position with a methyl group, combined with an aldehyde group at the 2-position of the isobutyl chain, imparts distinct reactivity. This architecture allows for diverse functionalization pathways, making it a valuable building block in the synthesis of more complex molecules. The bromo and methyl groups, in particular, are strategically positioned to facilitate cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl systems prevalent in many bioactive compounds.

In recent years, there has been growing interest in exploring the pharmacological properties of aromatic aldehydes due to their role as key intermediates in drug discovery. The aldehyde functionality of 2-(3-bromo-5-methylphenyl)-2-methylpropanal serves as a reactive site for condensation reactions with various nucleophiles, enabling the synthesis of heterocyclic scaffolds that are often found in pharmacologically active agents. For instance, condensation with ammonia or amine derivatives can yield imines or Schiff bases, which have been reported to exhibit antimicrobial, anti-inflammatory, and even anticancer activities.

One of the most compelling aspects of this compound is its potential as a precursor in the development of novel therapeutic agents. Researchers have leveraged its structural features to design molecules that target specific biological pathways. The bromo substituent on the aromatic ring is particularly useful for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl or heteroaryl groups. This flexibility has been exploited in synthesizing derivatives with enhanced binding affinity to biological targets, such as enzymes or receptors.

Recent studies have highlighted the compound's utility in generating libraries of small molecules for high-throughput screening. By systematically varying substituents on the aromatic ring or modifying the isobutyl chain, researchers can generate a diverse array of analogs to assess their biological activity. Such libraries are instrumental in identifying lead compounds for further optimization. For example, derivatives of 2-(3-bromo-5-methylphenyl)-2-methylpropanal have shown promise in inhibiting certain kinases associated with cancer progression.

The synthesis of 2-(3-bromo-5-methylphenyl)-2-methylpropanal itself is an intriguing challenge that has been addressed through various methodologies. Traditional approaches often involve Friedel-Crafts alkylation followed by bromination and formylation steps. However, modern synthetic strategies have introduced more efficient and sustainable routes. Catalytic methods employing transition metals have significantly improved yields and reduced byproduct formation. These advancements align with the broader trend toward green chemistry principles, emphasizing minimal waste and energy efficiency.

The compound's role extends beyond pharmaceutical applications into materials science and agrochemical research. Its ability to serve as a precursor for more complex molecules makes it relevant in developing novel polymers or specialty chemicals. For instance, functionalized derivatives could be incorporated into polymers to enhance thermal stability or mechanical properties. Similarly, in agrochemistry, analogs of this compound may exhibit herbicidal or pesticidal properties due to their structural similarity to known bioactive agents.

From a computational chemistry perspective, 2-(3-bromo-5-methylphenyl)-2-methylpropanal has been subjected to detailed molecular modeling studies to understand its reactivity and interactions with biological targets. Quantum mechanical calculations have provided insights into its electronic structure and potential transition states during chemical transformations. These computational approaches complement experimental work by predicting reaction outcomes and guiding synthetic design.

The future prospects for this compound are promising, with ongoing research exploring its potential applications in drug discovery and material science. As synthetic methodologies continue to evolve, new derivatives will likely be synthesized with tailored properties for specific applications. Collaborative efforts between academia and industry are essential to translate these findings into tangible benefits for society.

2228321-06-8 (2-(3-bromo-5-methylphenyl)-2-methylpropanal) 関連製品

- 1159834-02-2(3-[(E)-2-Phenylvinyl]-1H-pyrazole-4-carbaldehyde)

- 1807126-83-5(3-Chloro-4-(difluoromethyl)-5-(trifluoromethyl)pyridine-2-carboxaldehyde)

- 1805870-89-6(2-Bromo-7-chloro-1H-benzimidazole-4-acetic acid)

- 1354970-57-2(3-{3-(1S)-1-aminoethylphenyl}-1,3-oxazolidin-2-one)

- 2172034-86-3(5-chloro-1H-indazole-3-sulfonyl fluoride)

- 99172-75-5(4-Ethoxy-2,5-dimethylphenol)

- 2649072-38-6(1-(3-isocyanato-3-methylbutyl)-1H-pyrazole)

- 1904417-76-0(3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione)

- 1806896-35-4(2,4-Difluoro-3-(difluoromethyl)pyridine-5-sulfonamide)

- 951900-41-7(2-(2,4-difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one)